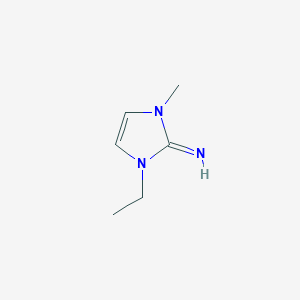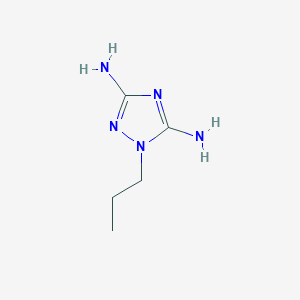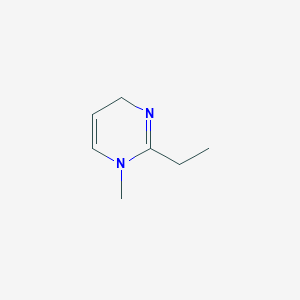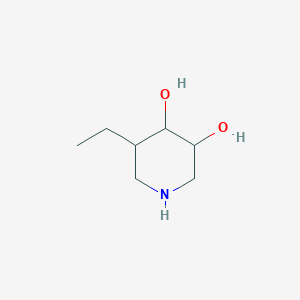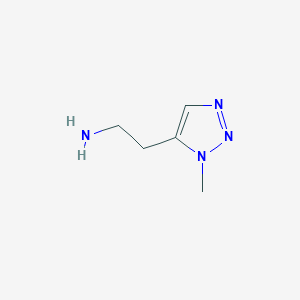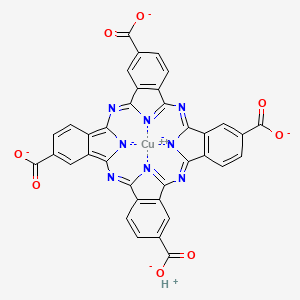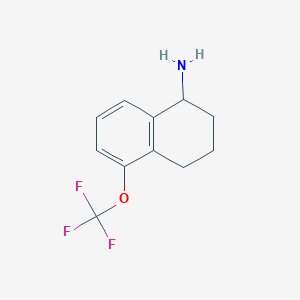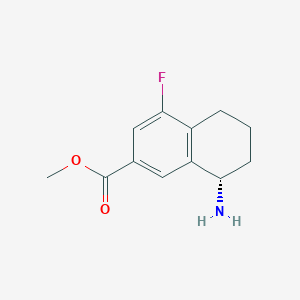
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated naphthalene ring system and an amino group, making it a valuable candidate for research and development in pharmaceuticals and other industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Esterification: The carboxylate ester is formed through esterification reactions using methanol and acid catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines for amination, Selectfluor for fluorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
Applications De Recherche Scientifique
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (s)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl (s)-8-amino-4-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Methyl (s)-8-amino-4-bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a bromine atom, which may affect its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of the fluorine atom in Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride imparts unique properties such as increased metabolic stability, enhanced binding affinity to certain targets, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
methyl (8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)7-5-9-8(10(13)6-7)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1 |
Clé InChI |
DBOHINBPSQWCGX-NSHDSACASA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(CCC[C@@H]2N)C(=C1)F |
SMILES canonique |
COC(=O)C1=CC2=C(CCCC2N)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


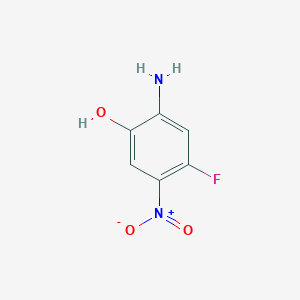

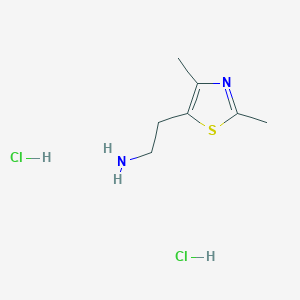
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
